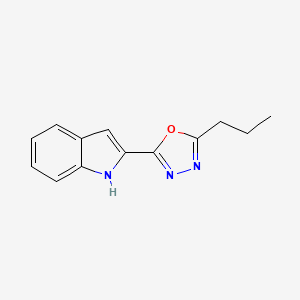

2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

Description

Properties

IUPAC Name |

2-(1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-2-5-12-15-16-13(17-12)11-8-9-6-3-4-7-10(9)14-11/h3-4,6-8,14H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADHYSLTSQDTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Indole-3-Butanoic Acid Derivative

The synthetic route often begins with 4-(1H-indol-3-yl)butanoic acid , which is converted into its hydrazide derivative:

- Esterification: The acid is refluxed in ethanol with sulfuric acid for 8 hours to form ethyl 4-(1H-indol-3-yl)butanoate.

- Hydrazide formation: The ester is refluxed with hydrazine monohydrate in methanol for 14 hours to yield 4-(1H-indol-3-yl)butanohydrazide.

Cyclization to Form 5-(3-(1H-indol-3-yl)propyl)-1,3,4-oxadiazole-2-thiol

- The hydrazide is reacted with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) in ethanol under reflux for 16 hours.

- This step induces cyclization, forming the 1,3,4-oxadiazole ring with a mercapto (-SH) group at the 2-position, yielding 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol.

Functionalization and Coupling

- The mercapto group of the oxadiazole intermediate acts as a nucleophile.

- It undergoes nucleophilic substitution with electrophilic reagents such as 4-chloro-N-(substituted-phenyl)butanamides or other alkylating agents in the presence of lithium hydride (LiH) in aprotic polar solvents like dimethylformamide (DMF).

- This coupling step finalizes the formation of the target compound or its derivatives.

Example Reaction Scheme and Conditions

| Step | Reaction | Reagents & Conditions | Time | Temperature |

|---|---|---|---|---|

| 1 | Esterification of 4-(1H-indol-3-yl)butanoic acid | EtOH, H2SO4, reflux | 8 h | Reflux |

| 2 | Formation of hydrazide | MeOH, hydrazine monohydrate, reflux | 14 h | Reflux |

| 3 | Cyclization to oxadiazole-2-thiol | EtOH, CS2, KOH, reflux | 16 h | Reflux |

| 4 | Nucleophilic substitution/coupling | DMF, LiH, electrophile | 60-70 h | Room temp or mild heating |

This sequence is adapted from the synthetic protocols reported in RSC Advances (2018), which detail similar indole-oxadiazole hybrid scaffolds.

Characterization and Confirmation

Mass Spectrometry and Elemental Analysis:

- Molecular weights consistent with calculated values for 2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole derivatives.

- Elemental composition confirms the presence of nitrogen and oxygen atoms in the heterocyclic rings.

Data Table Summarizing Key Synthetic Parameters

| Compound/Step | Reagents | Solvent | Catalyst/Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 4-(1H-indol-3-yl)butanoate (Esterification) | H2SO4, EtOH | Ethanol | Acid catalyst | Reflux | 8 h | 75-85 | Ester intermediate |

| 4-(1H-indol-3-yl)butanohydrazide | Hydrazine monohydrate | Methanol | - | Reflux | 14 h | 80-90 | Hydrazide formation |

| 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol | CS2, KOH | Ethanol | Base (KOH) | Reflux | 16 h | 70-80 | Cyclization step |

| Final coupling | Electrophile (e.g., 4-chlorobutanoyl chloride derivatives), LiH | DMF | LiH base | RT or mild heat | 60-70 h | 65-75 | Nucleophilic substitution |

Chemical Reactions Analysis

Types of Reactions: 2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Amines, alcohols, and alkyl halides.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The primary applications of 2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole lie in its potential as an antimicrobial , anticancer , and anti-infective agent.

Antimicrobial Activity

Indole derivatives are well-documented for their antimicrobial properties. Compounds similar to this compound have shown significant activity against various bacterial strains. For instance, studies have demonstrated that indole-based compounds exhibit substantial inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds indicate potent antimicrobial activity, making them suitable candidates for developing new antibiotics .

Anticancer Potential

Research indicates that indole derivatives possess anticancer properties by modulating signaling pathways associated with cell proliferation and apoptosis. In vitro studies have shown that compounds containing the indole structure can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. The integration of the oxadiazole ring may enhance these effects, providing a dual mechanism of action against cancer cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multiple steps that include the preparation of the indole core followed by the introduction of the oxadiazole moiety. This multi-step synthesis allows for modifications that can enhance biological activity.

The effectiveness of this compound can be attributed to specific structural features:

- Indole Core : Essential for receptor binding and biological activity.

- Oxadiazole Ring : Enhances interactions with enzymes and may contribute to the compound's pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the properties and applications of compounds related to this compound:

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of synthesized indole derivatives for their antimicrobial properties. Among them, one derivative exhibited superior activity against Staphylococcus aureus and Escherichia coli, demonstrating the potential of the indole scaffold for developing new antimicrobial agents .

Study 2: Anticancer Research

Another research effort focused on various indole derivatives' ability to inhibit tumor growth in xenograft models. The study reported that specific substitutions on the indole ring significantly enhanced cytotoxicity against breast cancer cell lines while maintaining low toxicity toward normal cells .

Mechanism of Action

The mechanism by which 2-(5-Propyl-1,3,4-oxadiazol-2-yl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Structural analogs vary in substituents on the oxadiazole ring and indole core, significantly affecting physicochemical properties such as melting point (mp), solubility, and stability.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Phenylamino and chlorophenyl substituents introduce steric bulk and electronic effects, impacting receptor binding and thermal stability (e.g., higher mp for phenylamino derivative) .

Key Observations :

ADMET Profile :

Biological Activity

2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a compound that combines an indole moiety with a 1,3,4-oxadiazole ring. This structural combination is significant as both indole and oxadiazole derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the propyl group enhances lipophilicity, potentially influencing pharmacokinetic properties and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Indole Moiety : Known for its role in various biological processes and interactions with neurotransmitter receptors.

- Oxadiazole Ring : Contributes to the compound's potential biological activity through unique electronic properties.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in scientific literature. However, insights can be drawn from studies on related compounds and the general pharmacological properties attributed to indole and oxadiazole derivatives.

Antimicrobial Activity

Compounds similar to this compound have shown significant antimicrobial activity. For instance:

- MIC Values : Compounds containing oxadiazole rings exhibit MIC values ranging from 4.69 to 22.9 µM against various Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Activity

Indole derivatives are well-known for their anticancer properties. The integration of the oxadiazole ring may enhance these effects:

- Mechanisms : Similar compounds have demonstrated mechanisms such as microtubule disruption and inhibition of cancer cell proliferation .

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

- Antiproliferative Activity : A study on oxadiazoline analogs revealed potent antiproliferative effects against multiple cancer cell lines, suggesting that the oxadiazole ring may play a critical role in enhancing anticancer activity .

- Enzyme Inhibition Studies : Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer proliferation and microbial resistance.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets:

- Binding Affinity : Preliminary results suggest potential interactions with proteins linked to disease processes, which could be further explored through experimental validation.

Q & A

Q. Basic Characterization :

- 1H/13C NMR : Assign aromatic indole protons (δ 7.2–8.1 ppm), oxadiazole-linked CH₂ (δ 4.1–4.5 ppm), and propyl group signals (δ 0.9–1.7 ppm) .

- Mass Spectrometry : FAB-HRMS or EI-MS confirms the molecular ion peak (e.g., m/z 356.33 for C₂₁H₁₂N₂O₄ analogs) and fragmentation patterns .

- Chromatography : TLC (Rf ~0.5 in 70:30 EtOAc/hexane) and HPLC (>95% purity) ensure purity .

Q. Advanced Analysis :

- Variable Temperature NMR : Resolves overlapping signals in rigid oxadiazole-indole systems.

- X-ray Crystallography : Validates planarity of the oxadiazole-indole scaffold, critical for structure-activity studies .

What biological assays are used to evaluate its antimicrobial and anticancer potential?

Q. Basic Screening :

- Antimicrobial Activity : Test against Bacillus subtilis and Staphylococcus aureus using agar diffusion, with Norfloxacin as a positive control. MIC values <50 µg/mL indicate potency .

- Anticancer Assays : NCI-60 cell line screening (e.g., HCT-15 colon cancer) via MTT assay; IC₅₀ values <10 µM suggest therapeutic potential .

Q. Advanced Mechanistic Studies :

- DNA Interaction : Gel electrophoresis assesses DNA cleavage by Cu²⁺ complexes, with ethidium bromide displacement confirming groove binding .

- Apoptosis Markers : Flow cytometry quantifies caspase-3 activation in treated cancer cells .

How do computational methods support the study of its mechanism of action?

Basic Docking :

Molecular docking (AutoDock Vina) predicts binding affinity to DNA topoisomerase (ΔG < -8 kcal/mol) via hydrogen bonds with oxadiazole N-atoms and indole π-stacking .

Q. Advanced Simulations :

- DFT Calculations : Optimize geometry and vibrational frequencies (FTIR correlation) for stability assessment .

- MD Simulations : Track ligand-DNA complex stability over 100 ns, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA) .

How to resolve contradictions in synthesis yields or biological activity data?

Q. Case Study :

- Yield Discrepancies : Lower yields with POCl₃ vs. PPA highlight solvent polarity and protonation effects. Polar aprotic solvents (DMF) stabilize intermediates in PPA-mediated reactions .

- Variable Bioactivity : Substituent effects (e.g., 4-fluorophenyl vs. propyl groups) alter lipophilicity and target binding. LogP calculations (e.g., 2.5 vs. 3.1) rationalize membrane permeability differences .

Q. Methodological Adjustments :

- SAR Studies : Systematic modification of oxadiazole substituents (e.g., trifluoromethyl for enhanced metabolic stability) .

- Dose-Response Curves : Validate IC₅₀ reproducibility across multiple cell passages .

What advanced techniques optimize reaction scalability and green chemistry compliance?

Q. Basic Scale-Up :

- Solvent Selection : Replace DMF with PEG-400 (evidence in indole-triazole syntheses) to reduce toxicity .

- Catalyst Recycling : CuI recovery via aqueous extraction improves atom economy .

Q. Advanced Methods :

- Microwave-Assisted Synthesis : Reduces cyclization time from 12 hours to 30 minutes (e.g., 80°C, 300 W) .

- Flow Chemistry : Continuous PPA reactors minimize side products and energy use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.